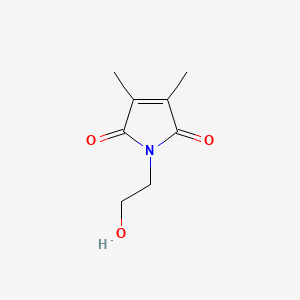
1-(2-hydroxyethyl)-3,4-dimethyl-1h-pyrrole-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-hydroxyethyl)-3,4-dimethyl-1h-pyrrole-2,5-dione is a chemical compound with the molecular formula C8H11NO3. It is a derivative of maleimide, which is known for its applications in organic synthesis and as a building block in various chemical reactions. This compound is characterized by the presence of a hydroxyethyl group attached to the nitrogen atom of the maleimide ring, which imparts unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-hydroxyethyl)-3,4-dimethyl-1h-pyrrole-2,5-dione typically involves the reaction of 2,3-dimethylmaleic anhydride with ethanolamine. The reaction proceeds through a condensation mechanism, where the anhydride reacts with the amine group of ethanolamine, followed by dehydration and ring closure to form the maleimide structure . The reaction is usually carried out in an organic solvent such as toluene, under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to achieve consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-hydroxyethyl)-3,4-dimethyl-1h-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The maleimide ring can be reduced to form succinimide derivatives.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can react with the hydroxyethyl group under mild conditions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Succinimide derivatives.
Substitution: Various substituted maleimide derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-hydroxyethyl)-3,4-dimethyl-1h-pyrrole-2,5-dione has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(2-hydroxyethyl)-3,4-dimethyl-1h-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with sulfhydryl groups in proteins, leading to the formation of covalent bonds and modification of protein function.
Pathways Involved: The modification of proteins by this compound can affect various cellular pathways, including signal transduction and enzyme activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-hydroxyethyl)maleimide: Lacks the dimethyl groups on the maleimide ring.
N-ethylmaleimide: Contains an ethyl group instead of a hydroxyethyl group.
N-(2-benzimidazole)-3,4-dimethylmaleimide: Contains a benzimidazole group instead of a hydroxyethyl group.
Uniqueness
1-(2-hydroxyethyl)-3,4-dimethyl-1h-pyrrole-2,5-dione is unique due to the presence of both hydroxyethyl and dimethyl groups, which impart distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
34321-82-9 |
|---|---|
Molekularformel |
C8H11NO3 |
Molekulargewicht |
169.18 g/mol |
IUPAC-Name |
1-(2-hydroxyethyl)-3,4-dimethylpyrrole-2,5-dione |
InChI |
InChI=1S/C8H11NO3/c1-5-6(2)8(12)9(3-4-10)7(5)11/h10H,3-4H2,1-2H3 |
InChI-Schlüssel |
NAQMRYXOGZYLMQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)N(C1=O)CCO)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

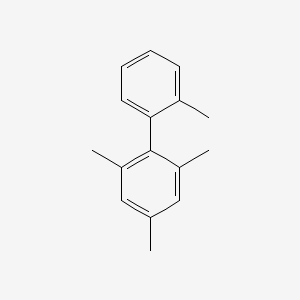
![Ethyl 2-(4'-(4-((tert-butoxycarbonyl)amino)-3-methylisoxazol-5-yl)-[1,1'-biphenyl]-4-yl)acetate](/img/structure/B8653069.png)

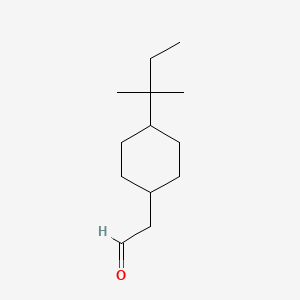
![tert-butyl 2-[(4-cyanophenyl)methylamino]acetate](/img/structure/B8653096.png)

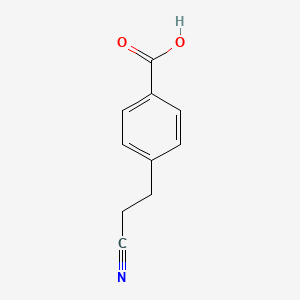
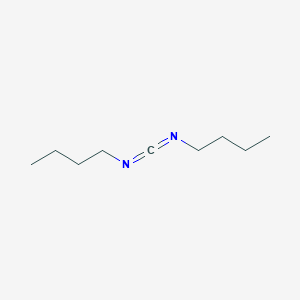
![3-methyl-N-(3-methylbutyl)-[1,2]oxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B8653115.png)
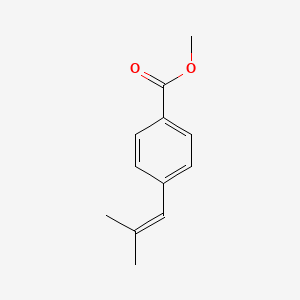
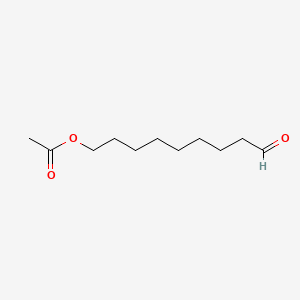
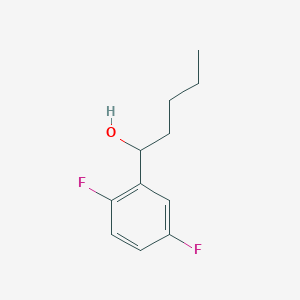
![Spiro[2.7]decane-1-carboxylic Acid](/img/structure/B8653158.png)
